![molecular formula C15H17N3O4S B2876264 2-ethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide CAS No. 921543-61-5](/img/structure/B2876264.png)
2-ethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide
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Description
Synthesis Analysis
While specific synthesis methods for “2-ethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide” were not found, there are related studies on the synthesis of similar compounds. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Scientific Research Applications
Antibacterial Activity
Benzamide derivatives, such as the compound , have shown promising antibacterial activity. This application is particularly important in the development of new antibiotics to combat resistant strains of bacteria. The compound’s effectiveness against both gram-positive and gram-negative bacteria makes it a valuable candidate for further research in this field .
Anti-Tubercular Agents
The compound’s derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Given the rise of drug-resistant TB strains, new effective compounds are in high demand. This compound’s ability to inhibit the growth of TB bacteria highlights its potential as a base for developing new anti-tubercular drugs .
properties
IUPAC Name |
2-ethoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-3-22-10-14(19)16-12-6-4-11(5-7-12)13-8-9-15(18-17-13)23(2,20)21/h4-9H,3,10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDGHHANGGKHBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)C2=NN=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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